Aminoadipic acid hydrate can be derived from various sources, including:
Aminoadipic acid hydrate is classified as:
The synthesis of aminoadipic acid hydrate can be achieved through various methods:
In microbial fermentation, conditions such as pH, temperature, and nutrient availability are optimized to maximize yield. For example, Corynebacterium glutamicum is often used due to its efficient amino acid production capabilities.
The molecular structure of aminoadipic acid hydrate can be represented as follows:
The structure features:
The compound typically exists in a hydrated form, which affects its solubility and stability. The crystal structure can be analyzed using techniques like X-ray crystallography to determine precise atomic arrangements.
Aminoadipic acid can participate in several chemical reactions:
These reactions often require catalysts or specific environmental conditions (e.g., temperature, pressure) for optimal yields.
Aminoadipic acid plays a critical role in metabolic pathways:
Research indicates that disruptions in aminoadipic acid metabolism may lead to metabolic disorders or affect tissue repair mechanisms.
Relevant data indicate that its stability is crucial for applications in pharmaceuticals and food sciences.
Aminoadipic acid hydrate has several applications:
Research continues into its broader applications across various fields, including medicine, nutrition, and materials science.
α-Aminoadipic acid (AAA) is a key intermediate in lysine degradation, primarily formed via the saccharopine pathway in mammalian mitochondria. The initial steps involve a bifunctional enzyme, α-aminoadipic semialdehyde synthase (AASS), which catalyzes two sequential reactions:
This pathway is compartmentalized within mitochondria, facilitated by the mitochondrial transporter SLC25A29, which imports lysine [1]. AASS mutations disrupting LKR or SDH functions lead to hyperlysinemia types I (lysine accumulation) and II (saccharopine accumulation), respectively, highlighting the enzyme's regulatory role [9].
Table 1: Key Enzymes in Saccharopine Pathway
| Enzyme | Reaction | Cofactor | Product |
|---|---|---|---|
| Lysine-ketoglutarate reductase | Lysine + α-ketoglutarate → Saccharopine | NADPH | Saccharopine |
| Saccharopine dehydrogenase | Saccharopine → AASA + Glutamate | NAD⁺ | α-Aminoadipic semialdehyde |
α-Aminoadipate semialdehyde dehydrogenase (ALDH7A1), also known as antiquitin, irreversibly oxidizes AASA to α-aminoadipic acid (AAA). This NAD⁺-dependent reaction occurs in mitochondria and is critical for maintaining metabolic flux toward AAA [2] [9]. ALDH7A1 deficiency causes pyridoxine-dependent epilepsy due to AASA accumulation, which inactivates pyridoxal phosphate (vitamin B6) via spontaneous condensation [1] [3].
Structurally, ALDH7A1 belongs to the aldehyde dehydrogenase superfamily, featuring a conserved catalytic cysteine residue that nucleophilically attacks AASA’s carbonyl group, forming a thiohemiacetal intermediate. This is oxidized to AAA, releasing NADH [2]. The enzyme’s activity is tissue-specific, with highest expression in liver and brain mitochondria [1].
Table 2: Properties of α-Aminoadipate Semialdehyde Dehydrogenase
| Property | Detail |
|---|---|
| Systematic Name | L-2-aminoadipate 6-semialdehyde:NAD⁺ oxidoreductase |
| Gene | ALDH7A1 |
| Cofactor | NAD⁺ or NADP⁺ |
| Pathological Impact | Deficiency causes AASA accumulation → Pyridoxine-dependent epilepsy |
| Subcellular Localization | Mitochondrial matrix |
Following AAA formation, mitochondrial enzymes convert it to acetyl-CoA via a series of reactions:
This pathway generates 4.5 ATP equivalents per lysine molecule through substrate-level phosphorylation and electron transfer (NADH/FADH₂) [1]. Transporters like SLC25A21 mediate mitochondrial uptake of α-ketoadipate, linking cytosolic and mitochondrial steps [1].
Table 3: Mitochondrial Conversion Steps of AAA to Acetyl-CoA
| Step | Enzyme | Products | Energy Yield |
|---|---|---|---|
| Transamination | α-Aminoadipate aminotransferase | α-Ketoadipate + Glutamate | - |
| Oxidative decarboxylation | 2-Oxoadipate dehydrogenase complex | Glutaryl-CoA + CO₂ | NADH |
| Dehydrogenation | Glutaryl-CoA dehydrogenase | Crotonyl-CoA | FADH₂ |
| β-Oxidation | Enoyl-CoA hydratase/β-ketothiolase | 2 Acetyl-CoA | 1 ATP (via succinyl-CoA) |
Mammals employ two distinct lysine degradation routes, differing in tissue distribution, developmental regulation, and neurological impact:
Clinical Relevance: Saccharopine accumulation (due to SDH mutations) disrupts mitochondrial dynamics, impairing fission and endoplasmic reticulum (ER)-mitochondria contact. This causes mitochondrial enlargement, functional loss, and developmental defects in mice and C. elegans [3] [8].
Pipecolate Pathway:
Table 4: Pipecolate vs. Saccharopine Pathway Characteristics
| Feature | Saccharopine Pathway | Pipecolate Pathway |
|---|---|---|
| Primary Tissues | Liver, kidney, fetal brain | Adult brain, liver (minor) |
| Key Intermediate | Saccharopine | Pipecolic acid (PIP) |
| Subcellular Sites | Mitochondria | Peroxisomes/cytosol |
| Developmental Role | Energy production; fetal brain development | Neuromodulation; adult brain function |
| Neurological Impact | Saccharopine toxicity → mitochondrial dysfunction | PIP accumulation → peroxisomal disorders |
Convergence Point: Both pathways generate α-aminoadipic semialdehyde (AASA), which equilibrates with P6C. AASA is oxidized to AAA by ALDH7A1, unifying the pathways [1] [4]. Pipecolate pathway defects elevate PIP, associated with Zellweger spectrum disorders due to peroxisomal dysfunction [4]. In contrast, saccharopine accumulation directly impairs mitochondrial health, underscoring compartment-specific toxicity [8].
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2